Pimethixene-d3
Description
Pimethixene-d3 (CAS: 1553-34-0) is a deuterated analog of Pimethixene, a systemic antihistamine classified under the WHO Anatomical Therapeutic Chemical (ATC) code R06AX23 ("other antihistamines for systemic use") . The parent compound, Pimethixene, has the molecular formula C₁₉H₁₉NS (molecular weight: 293.4 g/mol) and features a thioxanthene-piperidine scaffold. Its deuterated form, this compound, substitutes three hydrogen atoms with deuterium (²H) at specific positions, typically on a methyl group, enhancing its utility as an internal standard in analytical chemistry (e.g., LC-MS/MS) for precise quantification of the parent drug in biological matrices .
Properties
Molecular Formula |
C₁₉H₁₆D₃NS |
|---|---|
Molecular Weight |
296.44 |
Synonyms |
1-Methyl-4-thioxanthen-9-ylidene-piperidine-d3; 9-(1-Methyl-4-piperidinylidene)thioxanthene-d3; 9-(N-Methyl-4’-piperidylene)thioxanthene-d3; 9-(N-Methyl-4’-piperidylidene)-thioxanthene-d3; BP 400-d3; BP 400S-d3; CGA 123427-d3; Calmixen-d3; Mepithiath |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Data on this compound and Similar Deuterated Compounds
Key Observations:
Structural Similarities :
- This compound and EDDP-D3 both incorporate deuterium on alkyl groups (methyl or ethyl) attached to nitrogen-containing heterocycles (piperidine or pyrrolidine). This substitution minimizes metabolic interference while retaining binding affinity .
- Ofloxacin-d3 and 4-Hydroxy Mephenytoin-d3 target deuterium on aromatic or heterocyclic methyl groups, ensuring isotopic distinction without altering polarity .
Analytical Utility :
- This compound is primarily used to quantify Pimethixene in pharmacokinetic studies, leveraging its ~3 Da mass shift for discrimination .
- EDDP-D3 serves as a reference standard for detecting opioid metabolites (e.g., methadone), demonstrating the broader role of deuterated standards in toxicology .
Metabolic Stability: Deuterium substitution in this compound may reduce first-pass metabolism by stabilizing C-H bonds, a phenomenon observed in deuterated drugs like Deutetrabenazine. However, this application remains underexplored for this compound .
Analytical Performance
- A 2021 study by LIPOMED highlighted that deuterated standards like EDDP-D3 and this compound achieve >99% isotopic purity , critical for minimizing cross-talk in mass spectrometry .
- In metabolic studies, 4-Hydroxy Mephenytoin-d3 demonstrated enhanced signal-to-noise ratios in human liver microsome assays, a benchmark applicable to this compound .
Pharmacological Considerations
- Its utility is confined to analytical workflows, unlike deuterated drugs like Deucravacitinib, which leverage deuterium for prolonged half-life .
Limitations and Challenges
- Synthesis Complexity : Introducing deuterium at specific sites (e.g., methyl groups) requires specialized reagents (e.g., deuterated methyl iodide), increasing production costs .
- Isotopic Exchange Risk : Prolonged storage of deuterated compounds in protic solvents (e.g., water) may lead to deuterium loss, necessitating rigorous stability testing .
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